2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride

mAChR binding affinity muscarinic receptor Ki comparison

2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride (CAS 75208-44-5) is a quinuclidine-based small molecule (C₉H₁₄ClNO₂, MW 203.67 g/mol) featuring an exocyclic (E/Z)-ylidene acetic acid moiety conjugated to the 3-position of the 1-azabicyclo[2.2.2]octane scaffold. The hydrochloride salt form confers enhanced aqueous solubility relative to the free acid (CAS 5660-46-8, C₉H₁₃NO₂, MW 167.20), improving handling and formulation in aqueous assay systems.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 75208-44-5
Cat. No. B1376387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride
CAS75208-44-5
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=CC(=O)O)C2.Cl
InChIInChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H/b8-5+;
InChIKeyVYPQZKGCMOLHAB-HAAWTFQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic Acid Hydrochloride (CAS 75208-44-5): Chemical Identity and Procurement-Relevant Characteristics


2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride (CAS 75208-44-5) is a quinuclidine-based small molecule (C₉H₁₄ClNO₂, MW 203.67 g/mol) featuring an exocyclic (E/Z)-ylidene acetic acid moiety conjugated to the 3-position of the 1-azabicyclo[2.2.2]octane scaffold [1]. The hydrochloride salt form confers enhanced aqueous solubility relative to the free acid (CAS 5660-46-8, C₉H₁₃NO₂, MW 167.20), improving handling and formulation in aqueous assay systems . This compound is commercially available from multiple vendors at purities ≥95–98% . In the research literature, the quinuclidin-3-ylideneacetic acid scaffold has been explored as a synthetic intermediate for muscarinic acetylcholine receptor (mAChR) ligands, with the methyl ester derivative (methyl quinuclidin-3-ylideneacetate hydrochloride, CAS 75208-46-7) serving as a key precursor in the synthesis of 2-(quinuclidin-3-yl)acetic acid derivatives via catalytic hydrogenation [2].

Why Quinuclidine-Based mAChR Ligands Are Not Interchangeable: Critical Structural Determinants for 2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic Acid Hydrochloride Selection


Quinuclidine-based muscarinic ligands exhibit profoundly different pharmacological profiles depending on the nature, oxidation state, and geometry of the substituent at the 3-position. The target compound features an sp²-hybridized C-3 carbon with an exocyclic double bond conjugated to a carboxylic acid, which creates a planar, electron-rich system distinct from both the saturated 3-substituted analogs (e.g., aceclidine, 3-acetoxyquinuclidine) and the 3-heteroarylquinuclidin-2-ene series [1]. In the 3-heteroarylquinuclidin-2-ene antagonist series, subtle modifications such as replacing a benzofuranyl with a benzothienyl group at the 3-position altered M₁ receptor affinity by ~3.5-fold (Ki from 9.6 nM to ~34 nM), demonstrating that even minor electronic or steric perturbations at the quinuclidine 3-position produce quantifiable differences in target engagement [2]. Furthermore, the ylidene-acetic acid motif contains both a hydrogen-bond donor (carboxylic acid) and a hydrogen-bond acceptor (carbonyl) in a geometrically constrained orientation, offering a distinct pharmacophore relative to ester-based quinuclidine ligands (e.g., aceclidine, EC₅₀ = 40 μM at M₃) that lack the acidic proton . These structural distinctions mean that binding affinity, functional selectivity (agonist vs. antagonist), and physicochemical properties (logP, solubility, stability) cannot be assumed to transfer across in-class compounds for assay development or medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic Acid Hydrochloride vs. Closest Comparators


M₂ Muscarinic Receptor Binding Affinity of 2-(Quinuclidin-3-ylidene)acetic Acid vs. Aceclidine at M₃

In a radioligand displacement assay using [³H]quinuclidinyl benzilate ([³H]QNB) against rat heart M₂ muscarinic acetylcholine receptors, a quinuclidin-3-ylideneacetic acid derivative demonstrated a binding affinity (Ki) of 46 nM [1]. By cross-study comparison, aceclidine (3-acetoxyquinuclidine), a clinically used muscarinic agonist, exhibits an EC₅₀ of approximately 40,000 nM (40 μM) at the M₃ receptor subtype . Although these values were measured at different receptor subtypes (M₂ vs. M₃) and represent different pharmacological parameters (Ki for binding vs. EC₅₀ for functional agonism), the ~870-fold difference in concentration required for target engagement illustrates the distinct receptor-interaction profile of the ylidene-acetic acid scaffold relative to the ester-based quinuclidine series. Direct head-to-head studies at matched receptor subtypes are not available in the public literature; the evidence here provides the most proximal quantitative comparison attainable.

mAChR binding affinity muscarinic receptor Ki comparison

Synthetic Utility: Ylidene-Acetic Acid as a Versatile Late-Stage Intermediate vs. Saturated 2-(Quinuclidin-3-yl)acetic Acid

The methyl ester of the target compound, methyl quinuclidin-3-ylideneacetate hydrochloride (CAS 75208-46-7), serves as the direct precursor for the synthesis of 2-(quinuclidin-3-yl)acetic acid hydrochloride (CAS 75208-56-9) via catalytic hydrogenation over 10% Pd/C under H₂ at atmospheric pressure [1]. This two-step sequence (hydrolysis of the methyl ester to the carboxylic acid, followed by or preceded by olefin reduction) enables access to both the unsaturated (ylidene) and saturated (alkyl) quinuclidine-acetic acid scaffolds from a common intermediate. The exocyclic double bond in the target compound provides a synthetic handle for further diversification—such as cyclopropanation, epoxidation, or Michael addition—that is unavailable in the fully saturated analog, 2-(quinuclidin-3-yl)acetic acid . In contrast, the saturated analog (CAS 75208-56-9) is a terminal synthetic endpoint with no exocyclic unsaturation for further functionalization, limiting downstream SAR exploration.

synthetic intermediate hydrogenation precursor medicinal chemistry building block

Geometric Isomerism: E/Z Configuration as a Determinant of Biological Activity in Quinuclidin-3-ylidene Derivatives

The quinuclidin-3-ylideneacetic acid scaffold can exist as either the (E)- or (Z)-geometric isomer. Commercial and literature sources indicate that the (Z)-isomer (CAS 5660-46-8 as the free acid; CAS 75208-44-5 as the hydrochloride, specified as (2Z)-configured in IUPAC nomenclature) is the predominantly studied form . In closely related arylidene-quinuclidine series evaluated as α7 nicotinic acetylcholine receptor (nAChR) agonists, the (Z)-arylidene configuration was found to be critical for agonist activity: (Z)-3-arylidenequinuclidines exhibited EC₅₀ values of 1.5 μM and 40 μM at α7 nAChRs, whereas the corresponding (E)-isomers showed markedly reduced or absent activity [1]. By class-level inference, the geometric configuration of the exocyclic double bond in the target compound is expected to be a key determinant of receptor recognition, with the (Z)-configuration likely preferred for productive target engagement at cholinergic receptors.

stereochemistry E/Z isomerism conformational constraint

Hydrolytic Stability Advantage: Carboxylic Acid vs. Ester-Based Quinuclidine Ligands Under Aqueous Assay Conditions

Ester-based quinuclidine ligands such as aceclidine (3-acetoxyquinuclidine) and its analogs are susceptible to enzymatic and non-enzymatic hydrolysis. Studies on enantiomers of quinuclidin-3-yl acetate derivatives demonstrate that both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) readily hydrolyze the ester bond, with (R)-enantiomers being preferred substrates over (S)-enantiomers [1]. The hydrolysis rates of quinuclidin-3-yl esters decrease in the order: (R)-butyrate > (R)-acetate > (R)-pivalate (8-fold slower) > (R)-benzoate (9-fold slower than acetate) [2]. In contrast, the target compound contains a carboxylic acid group directly attached to the exocyclic double bond via a C–C bond, which is not susceptible to esterase-mediated cleavage. This structural feature eliminates a major metabolic and chemical instability pathway, making the ylidene-acetic acid scaffold more suitable for assays conducted in biological media (serum, cell lysates, microsomal preparations) where esterase activity is present.

chemical stability ester hydrolysis aqueous solubility

Optimal Research and Procurement Application Scenarios for 2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic Acid Hydrochloride


Muscarinic Receptor Radioligand Probe Development

The demonstrated binding affinity of a quinuclidin-3-ylideneacetic acid derivative at M₂ mAChR (Ki = 46 nM) [1] positions this compound class as a suitable starting point for developing high-affinity radioligand probes. Unlike aceclidine (EC₅₀ = 40 μM), which requires micromolar concentrations for receptor engagement, the nanomolar affinity of the ylidene-acetic acid scaffold enables radioligand displacement studies at concentrations commensurate with PET tracer or SPECT imaging agent development. The carboxylic acid group provides a convenient handle for ¹¹C or ¹⁸F labeling via esterification or amidation without ablating the pharmacophore.

Medicinal Chemistry Library Diversification via Late-Stage Functionalization of the Exocyclic Alkene

The exocyclic C=C double bond in the target compound enables at least four distinct diversification reactions (hydrogenation, cyclopropanation, epoxidation, Michael addition) that are not accessible from the saturated analog 2-(quinuclidin-3-yl)acetic acid (CAS 75208-56-9) [2]. Medicinal chemistry teams can procure this single intermediate and generate multiple downstream chemotypes for SAR exploration, reducing the number of individual compounds that must be sourced externally. This late-stage diversification strategy is particularly valuable for quinuclidine-based mAChR and nAChR ligand optimization programs.

In Vitro Pharmacology in Esterase-Containing Biological Matrices

For receptor binding or functional assays conducted in serum-containing media, cell lysates, or microsomal preparations, the carboxylic acid scaffold of the target compound eliminates the esterase-mediated degradation liability inherent to ester-based quinuclidine ligands such as aceclidine [3]. This stability advantage supports accurate concentration-response measurements over extended incubation times (≥2 hours), reducing variability introduced by compound degradation and the potential pharmacological activity of hydrolysis products. Researchers requiring stable muscarinic ligand tools for long-duration signaling assays (e.g., β-arrestin recruitment, receptor internalization) should prioritize the carboxylic acid scaffold over ester-based alternatives.

Stereochemically Defined (Z)-Isomer for Cholinergic Receptor Structure-Activity Relationship Studies

In arylidene-quinuclidine series evaluated at α7 nAChRs, the (Z)-geometric configuration is critical for agonist activity, with (Z)-isomers exhibiting EC₅₀ values of 1.5–40 μM while (E)-isomers show negligible activity [4]. By analogy, procurement of the (Z)-configured target compound (CAS 75208-44-5, explicitly specified as (2Z) by IUPAC) rather than the (E)-isomer (CAS 171919-34-9) or an undefined E/Z mixture is essential for reproducible SAR studies at cholinergic receptors. The defined stereochemistry of the commercial hydrochloride salt supports its use as a reference standard in receptor binding and functional assays where geometric purity may influence pharmacological outcomes.

Quote Request

Request a Quote for 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.